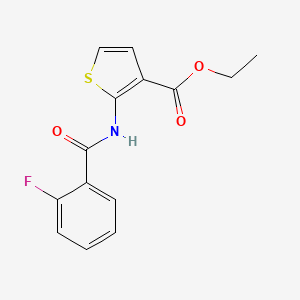

Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a fluorobenzamido group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate typically involves the condensation of 2-fluorobenzoyl chloride with thiophene-3-carboxylic acid, followed by esterification with ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The overall reaction can be summarized as follows:

-

Condensation Reaction

Reactants: 2-fluorobenzoyl chloride, thiophene-3-carboxylic acid

Conditions: Base (triethylamine), solvent (dichloromethane), room temperature

Product: 2-(2-fluorobenzamido)thiophene-3-carboxylic acid

-

Esterification Reaction

Reactants: 2-(2-fluorobenzamido)thiophene-3-carboxylic acid, ethanol

Conditions: Acid catalyst (sulfuric acid), reflux

Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of ethyl 2-(2-fluorobenzamido)thiophene-3-carbinol.

Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate has been explored for various scientific research applications:

Medicinal Chemistry: It has potential as a lead compound for developing new pharmaceuticals due to its unique structural features and biological activity.

Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

Biological Studies: It can serve as a probe for studying enzyme interactions and receptor binding in biological systems.

Industrial Applications: The compound’s stability and reactivity make it suitable for use in corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate: Similar structure but with a different position of the fluorine atom on the benzene ring.

Ethyl 2-(2-chlorobenzamido)thiophene-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Ethyl 2-(2-methylbenzamido)thiophene-3-carboxylate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in this compound imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to other similar compounds.

Biological Activity

Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound belongs to a class of thiophene derivatives, which are known for their diverse biological activities. The presence of the fluorobenzamido group enhances its interaction with biological targets, making it a promising candidate for drug development.

The mechanism of action for this compound involves several key interactions:

- Hydrogen Bonding : The fluorobenzamido group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Hydrophobic Interactions : These interactions stabilize the compound's binding to its molecular targets.

- π-π Stacking : The thiophene ring can participate in π-π stacking interactions, which further modulate protein activity and influence various biological effects.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-negative and Gram-positive bacteria. Preliminary evaluations have shown effectiveness against:

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

The antibacterial mechanism is believed to involve interference with bacterial protein synthesis or cell wall integrity through the aforementioned interactions .

Anticancer Potential

Some derivatives of thiophene compounds have demonstrated anticancer properties. This compound's structural features may contribute to its potential as an anticancer agent, although specific studies are still required to confirm this activity.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate | Similar structure but with para-fluoro substitution | Antibacterial activity against similar strains |

| Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Contains cyano group and tetrahydro structure | Exhibits different antibacterial profiles |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Lacks fluorine substitution; basic structure | Potential anticancer properties |

The specific fluorobenzamide configuration in this compound enhances its biological activities compared to related compounds .

Case Studies and Research Findings

- In Vitro Characterization : A study reported the synthesis and characterization of various thiophene derivatives, including this compound. The compound was evaluated for its ability to inhibit bacterial growth in vitro, showing promising results against multiple strains.

- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies indicate that the compound forms stable interactions with specific residues, enhancing its pharmacological properties.

- Antimicrobial Activity Assessment : Further investigations into the antimicrobial activity revealed that certain modifications in the thiophene structure could significantly impact bioactivity. The findings suggest that optimizing the molecular structure could lead to enhanced efficacy against resistant bacterial strains .

Properties

IUPAC Name |

ethyl 2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S/c1-2-19-14(18)10-7-8-20-13(10)16-12(17)9-5-3-4-6-11(9)15/h3-8H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSAQWSLOMBEBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.